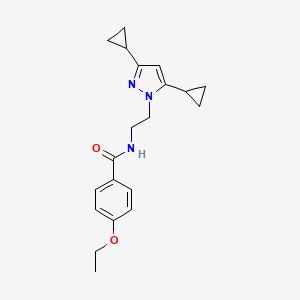

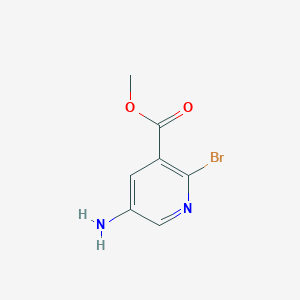

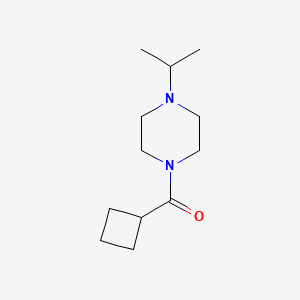

![molecular formula C17H17F2N3O3S B2998130 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone CAS No. 2034555-57-0](/img/structure/B2998130.png)

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone is a complex chemical entity known for its varied applications in scientific research. This compound belongs to a class of molecules featuring intricate ring structures and multiple functional groups, which contribute to its versatility and reactivity in different chemical contexts.

作用機序

Target of Action

The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a part of the G-protein-coupled receptor family and plays a key role in several brain functions . It is involved in the modulation of synaptic transmission and neuronal excitability in the central nervous system (CNS) by binding to glutamate .

Mode of Action

This compound acts as a negative allosteric modulator (NAM) of mGluR2 . Allosteric modulators bind to a site on the receptor that is distinct from the active site. When this compound binds to mGluR2, it changes the receptor’s conformation, reducing its response to glutamate . This results in a decrease in the receptor’s activity .

Biochemical Pathways

The compound’s action on mGluR2 affects the glutamatergic system in the CNS . This system is crucial for several brain functions, including learning and memory . By modulating mGluR2, the compound can influence synaptic transmission and neuronal excitability, leading to changes in these functions .

Pharmacokinetics

The compound has been found to have improved plasma exposure compared to its acyclic counterpart . This suggests that it may have better bioavailability.

Result of Action

The compound’s action as a negative allosteric modulator of mGluR2 can lead to a decrease in the activity of the glutamatergic system . This can potentially be beneficial in conditions where this system is overactive. For instance, negative allosteric modulators of mGluR2 are considered potentially useful in the treatment of various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies .

生化学分析

Biochemical Properties

The compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone interacts with various enzymes and proteins in the biochemical reactions. It has been found to exhibit excellent anti-HBV activity . The compound’s isomers, particularly the (6S)-cyclopropyl isomers, have been identified to be much more active .

Cellular Effects

The compound influences cell function by modulating the assembly of HBV capsids . This modulation can impact various cellular processes, including cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression . It exerts its effects at the molecular level, potentially through enzyme inhibition or activation .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone typically involves multi-step processes that begin with the formation of the core pyrazolo[1,5-a]pyrazine structure. Subsequent steps introduce the cyclopropyl, sulfonyl, and methanone groups under carefully controlled conditions:

The initial step often involves cyclization reactions to form the fused pyrazolo[1,5-a]pyrazine ring.

Cyclopropyl groups are introduced through cyclopropanation reactions, usually involving carbene intermediates.

The difluoromethylsulfonyl group is typically incorporated using electrophilic fluorination reagents in the presence of sulfonyl chlorides.

Methanone derivatives are formed via ketone synthesis methods such as Friedel-Crafts acylation.

Industrial Production Methods: In industrial settings, the production of this compound may utilize batch or continuous flow processes, optimizing yield and purity through automated control systems. Scaling up these reactions involves addressing challenges related to reaction kinetics, heat transfer, and mixing to ensure consistent product quality.

化学反応の分析

Types of Reactions: This compound undergoes a variety of chemical reactions, including:

Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another. Common reagents and conditions used in these reactions include strong oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride, depending on the desired transformation.

Major Products Formed: The products formed depend on the specific reaction conditions. For example, oxidation might lead to the formation of ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions may introduce various functional groups, altering the compound's properties and reactivity.

科学的研究の応用

Chemistry: In chemistry, this compound is utilized as a building block in the synthesis of more complex molecules. Its functional groups and ring structure make it an ideal candidate for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine: In biological and medical research, (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone is investigated for its potential as a pharmacophore. Its unique structure enables interactions with various biological targets, leading to potential therapeutic applications, including anti-inflammatory and anti-cancer treatments.

Industry: Industrially, this compound may serve as a precursor in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable in the development of polymers, agrochemicals, and other high-performance products.

類似化合物との比較

Similar Compounds: Some compounds similar in structure and function include:

Pyrazolo[1,5-a]pyrimidine derivatives

Cyclopropyl-substituted heterocycles

Difluoromethyl ketones

Sulfonyl-containing pharmacophores

Uniqueness: Compared to these similar compounds, (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone stands out due to its combination of functional groups and ring structures, which confer unique reactivity and biological activity. Its multifaceted applications in various fields highlight its versatility and importance in scientific research and industrial applications.

Hope that helps! If there’s anything specific you’d like to dig deeper into, let me know.

特性

IUPAC Name |

(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-[2-(difluoromethylsulfonyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N3O3S/c18-17(19)26(24,25)15-4-2-1-3-13(15)16(23)21-7-8-22-12(10-21)9-14(20-22)11-5-6-11/h1-4,9,11,17H,5-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLISWQVZJJHMTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC=CC=C4S(=O)(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzyl-N-(2-ethoxyphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2998047.png)

![[(2Z)-2-[(2-Chlorophenyl)methylidene]cyclopropyl]methanol](/img/structure/B2998054.png)

![(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol](/img/new.no-structure.jpg)

![N-mesityl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2998066.png)

![N-(1H-Indol-4-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine](/img/structure/B2998070.png)